1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one
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Overview
Description
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one is a heterocyclic compound that features both bromine and chlorine substituents. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove specific substituents.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration .
Comparison with Similar Compounds
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and chlorine substituents but shares the core structure.
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-bromopropan-1-one: Similar structure but with reversed positions of bromine and chlorine.
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one: Contains a methyl group instead of bromine.
These comparisons highlight the unique properties of this compound, particularly its specific substituents that contribute to its distinct chemical and biological activities .
Properties
IUPAC Name |
1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-7-2-4-13-10-9(7)6(5-14-10)8(15)1-3-12/h2,4-5H,1,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFDKURWSNSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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